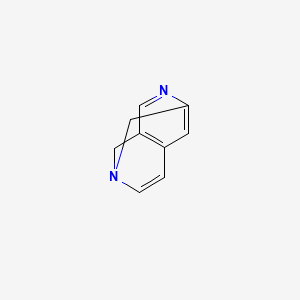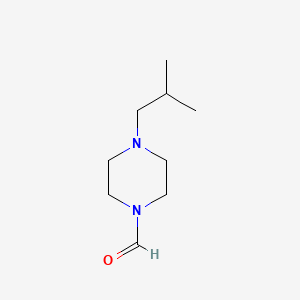
4-(2-Methylpropyl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpropyl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a piperazine ring substituted with a 2-methylpropyl group and an aldehyde functional group.
準備方法
The synthesis of 4-(2-Methylpropyl)piperazine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of piperazine with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropyl group. This is followed by the oxidation of the resulting intermediate to form the aldehyde group. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
化学反応の分析
4-(2-Methylpropyl)piperazine-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the 2-methylpropyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives.
科学的研究の応用
4-(2-Methylpropyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are explored for their potential therapeutic applications, including as anti-tubercular agents and kinase inhibitors.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-Methylpropyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
4-(2-Methylpropyl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as 4-methylpiperazine-1-carbaldehyde. While both compounds share the piperazine ring and aldehyde functional group, the presence of the 2-methylpropyl group in this compound imparts unique chemical and biological properties. Similar compounds include:
- 4-methylpiperazine-1-carbaldehyde
- N-methylpiperazine
- Piperazine-1-carbaldehyde
These compounds differ in their substituents and functional groups, leading to variations in their reactivity and biological activities.
特性
CAS番号 |
21863-68-3 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
4-(2-methylpropyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H18N2O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h8-9H,3-7H2,1-2H3 |
InChIキー |
AXXHITGPZZKPSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCN(CC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)

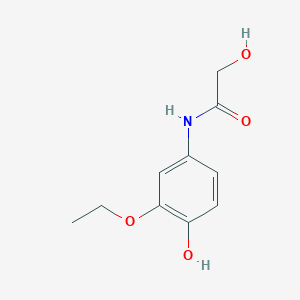
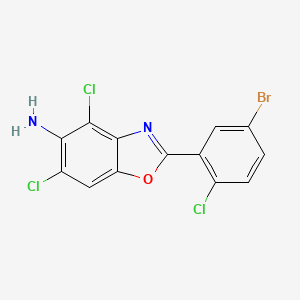

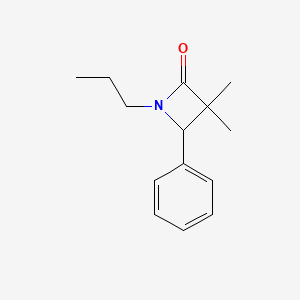
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)

